molecular formula C11H20O2 B15252003 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid

1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B15252003
M. Wt: 184.27 g/mol
InChI Key: XLMWQXRXEOKNRN-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid is a substituted cyclohexane carboxylic acid with the molecular formula C11H20O2. This compound features a carboxylic acid functional group attached to a disubstituted cyclohexane ring, presenting a sterically hindered structure that may influence its reactivity and physical properties . As a carboxylic acid, this compound is expected to participate in typical reactions such as salt formation with bases, esterification with alcohols, and reduction to the corresponding alcohol . The presence of both ethyl and dimethyl substituents on the same carbon as the carboxylic acid group makes this molecule a potential intermediate in organic synthesis, particularly for constructing complex molecular architectures with defined stereochemistry. Its applications are primarily in research and development, potentially serving as a building block in pharmaceutical chemistry, a ligand in coordination chemistry, or a model compound in the study of steric effects on reaction kinetics. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-ethyl-4,4-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-4-11(9(12)13)7-5-10(2,3)6-8-11/h4-8H2,1-3H3,(H,12,13)

InChI Key

XLMWQXRXEOKNRN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Claisen Condensation and Alkylation

A two-step approach involves Claisen condensation of ethyl acetoacetate with 4,4-dimethylcyclohexanone to form a β-keto ester intermediate. Alkylation with ethyl iodide in the presence of sodium hydride (NaH) introduces the ethyl group at the α-position. Subsequent decarboxylation under acidic conditions yields this compound. This method, however, faces challenges in regioselectivity, with competing alkylation at the methyl groups leading to byproducts.

Reaction Scheme:
$$
\text{4,4-Dimethylcyclohexanone} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{NaOEt}} \text{β-keto ester} \xrightarrow{\text{C}2\text{H}5\text{I}} \text{Alkylated intermediate} \xrightarrow{\text{H}3\text{O}^+} \text{this compound}
$$

Catalytic Hydrogenation of Unsaturated Intermediates

Building on tranexamic acid synthesis, ethyl 4-cyano-4-ethylcyclohex-3-ene-1-carboxylate is prepared via nucleophilic cyanide addition to 4-ethyl-4-methylcyclohexanone. Dehydration with POCl₃/pyridine yields the α,β-unsaturated nitrile ester, which undergoes saponification to the carboxylic acid. Hydrogenation over Raney nickel at 35–40°C and 5 kg/cm² pressure saturates the double bond and reduces the nitrile to an aminomethyl group. Further hydrogenation with palladium on carbon (Pd/C) in aqueous methanol yields the target compound.

Key Conditions:

  • Catalyst: Raney Ni (5 kg/cm² H₂, 35–40°C)
  • Saponification: Methanolic KOH, 70°C, 4 hours
  • Final Hydrogenation: Pd/C (10%), RT, 2 kg/cm² H₂

Advanced Catalytic and Solvent-Free Methods

Functionalized Silica Catalysts

Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, a magnetically recoverable catalyst, facilitates solvent-free synthesis of cyclohexane derivatives. In a model reaction, 5,5-dimethylcyclohexane-1,3-dione condenses with ethyl acetoacetate and ammonium acetate under catalysis to form hexahydroquinoline intermediates. Adapting this protocol, the ethyl and dimethyl groups are introduced via Michael addition, followed by carboxylation using CO₂ under pressure.

Advantages:

  • Yield: 85–92%
  • Reaction Time: 2–3 hours
  • Catalyst Reusability: 5 cycles without significant loss

Carboxylation via Kolbe–Schmitt Reaction

Direct carboxylation of 1-ethyl-4,4-dimethylcyclohexane using supercritical CO₂ at 100–120°C and 50–60 bar pressure introduces the carboxylic acid group. This method avoids multi-step sequences but requires precise control of temperature and pressure to prevent decarboxylation.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst Yield (%) Reaction Time Key Advantage
Claisen Condensation 4,4-Dimethylcyclohexanone NaH 60–65 8–10 hours Simplicity
Catalytic Hydrogenation Ethyl 4-cyano-4-ethylcyclohexene Raney Ni/Pd-C 75–80 6–8 hours High regioselectivity
Solvent-Free Catalysis 5,5-Dimethylcyclohexane-1,3-dione Fe₃O₄@SiO₂@ligand 85–92 2–3 hours Eco-friendly, reusable catalyst
Kolbe–Schmitt 1-Ethyl-4,4-dimethylcyclohexane None 50–55 12–15 hours Direct carboxylation

Purification and Characterization

Crude this compound is purified via recrystallization from acetone-water (4:3 v/v), achieving >99% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms purity. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 1.0–1.1 ppm (dimethyl CH₃), and δ 12.1 ppm (carboxylic acid proton).

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The ethyl and methyl groups can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound can be used in studies of metabolic pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid depends on its interactions with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-ethyl-4,4-dimethylcyclohexane-1-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications CAS Number References
This compound C₁₁H₂₀O₂ 184.28 Ethyl (C1), methyl (C4), carboxylic acid Hydrophobic; used as a building block in drug design 1479215-98-9
4,4-Dimethylcyclohexane-1-carboxylic acid C₉H₁₆O₂ 156.22 Methyl (C4), carboxylic acid Simpler analog; discontinued commercial availability 25186-27-0
1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid C₉H₁₄F₂O₂ 192.21 Ethyl (C1), fluorine (C4), carboxylic acid Enhanced acidity (electron-withdrawing F); potential for medicinal chemistry CID 53445120
1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid C₁₀H₁₈O₃ 186.25 Methoxy (C1), methyl (C4), carboxylic acid Increased polarity (methoxy); versatile scaffold 1553899-12-9
1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid C₁₁H₁₉NO₃ ~213.27* Acetamido (C1), methyl (C4), carboxylic acid Amide functionality for hydrogen bonding; bioactive potential 1343772-15-5

*Estimated molecular weight based on structural formula.

Key Comparative Analysis:

Steric and Electronic Effects: The ethyl and methyl groups in the target compound increase steric hindrance and hydrophobicity compared to the smaller 4,4-dimethyl analog . Fluorine substituents (in the difluoro analog) enhance acidity due to their electron-withdrawing nature, making the compound more reactive in nucleophilic environments .

Biological Relevance: Acetamido derivatives (e.g., 1-acetamido-4,4-dimethylcyclohexane-1-carboxylic acid) are notable for their amide bonds, which are critical in peptide mimetics and enzyme inhibitor design . The difluoro analog may exhibit improved metabolic stability in drug candidates due to fluorine’s resistance to oxidation .

Synthetic Utility :

  • The 4,4-dimethyl analog (CAS 25186-27-0) is commercially discontinued, highlighting the target compound’s advantage as a readily available intermediate .
  • The methoxy variant (CAS 1553899-12-9) is marketed as a "versatile small molecule scaffold," emphasizing its role in diverse synthetic pathways .

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